2-(6,7-Dichloro-1-benzofuran-3-yl)acetic acid
Description
Chemical Identity and Nomenclature
2-(6,7-Dichloro-1-benzofuran-3-yl)acetic acid is an organic compound belonging to the benzofuran family, characterized by its fused benzene and furan ring system with distinctive substitution patterns. The compound features dichlorine substitutions at the 6 and 7 positions of the benzofuran ring, which significantly influence its chemical properties and biological activities. The molecular architecture consists of a benzofuran core structure attached to an acetic acid moiety, creating a unique combination of aromatic heterocyclic and carboxylic acid functionalities.
The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the official name being 2-(6,7-dichloro-1-benzofuran-3-yl)acetic acid. Alternative nomenclature includes 2-(6,7-dichlorobenzofuran-3-yl)acetic acid and 6,7-Dichlorobenzofuran-3-acetic Acid. The compound is registered under Chemical Abstracts Service number 1511164-17-2, providing a unique identifier for chemical databases and regulatory documentation.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₆Cl₂O₃ |
| Molecular Weight | 245.06 g/mol |
| Chemical Abstracts Service Number | 1511164-17-2 |
| International Union of Pure and Applied Chemistry Name | 2-(6,7-dichloro-1-benzofuran-3-yl)acetic acid |
| Chemical Classification | Carboxylic acid, Halogenated organic compound |
| Structural Framework | Benzofuran derivative with acetic acid substituent |
The compound is classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH) and falls under the category of halogenated organic compounds due to the dichloro substituents. The benzofuran core structure represents a bicyclic aromatic system where a benzene ring is fused to a furan ring, creating a stable heterocyclic framework that serves as a foundation for various chemical modifications and synthetic applications.
Historical Context and Discovery
The historical development of 2-(6,7-Dichloro-1-benzofuran-3-yl)acetic acid is intrinsically linked to the broader evolution of benzofuran chemistry, which has its origins in the pioneering work of the 19th century. Benzofuran was first synthesized by Perkin from coumarin, establishing the foundation for subsequent developments in heterocyclic chemistry. In 1870, Perkin was recognized as the first chemist to synthesize the benzofuran ring system, marking a crucial milestone in the development of heterocyclic organic chemistry.
The systematic exploration of benzofuran derivatives gained momentum throughout the 20th century as researchers recognized the potential of these compounds as building blocks in natural and synthetic products. The furan ring system received remarkable attention due to its prevalence as a structural component in various biologically active molecules and its utility in synthetic organic chemistry. The development of halogenated benzofuran derivatives, including compounds with dichloro substitutions, represents a more recent advancement in the field, driven by the need for specialized synthetic intermediates with enhanced reactivity profiles.
The specific synthesis and characterization of 2-(6,7-Dichloro-1-benzofuran-3-yl)acetic acid emerged from ongoing research into benzofuran-based pharmaceutical intermediates and synthetic building blocks. The compound's development reflects the modern understanding of how halogen substitutions can modulate the electronic properties and reactivity of heterocyclic systems, making them valuable tools for medicinal chemistry and materials science applications.
Table 2: Historical Timeline of Benzofuran Chemistry Development
| Year | Milestone | Significance |
|---|---|---|
| 1870 | First benzofuran synthesis by Perkin | Established fundamental synthetic methodology |
| Late 19th Century | Discovery of furan derivatives in natural products | Recognized biological importance of furan systems |
| 20th Century | Systematic development of benzofuran derivatives | Expansion of synthetic applications and methodology |
| Modern Era | Development of halogenated benzofurans | Enhanced reactivity and pharmaceutical applications |
Research Significance in Organic Chemistry
2-(6,7-Dichloro-1-benzofuran-3-yl)acetic acid occupies a significant position in contemporary organic chemistry research due to its unique structural features and versatile reactivity profile. The compound serves as an important synthetic intermediate in the development of more complex molecular architectures, particularly in pharmaceutical chemistry where benzofuran scaffolds are valued for their biological activity potential. The presence of both electron-withdrawing chlorine substituents and the carboxylic acid functionality creates a molecule with distinctive electronic properties that can be exploited in various synthetic transformations.
The research significance of this compound extends to its role in structure-activity relationship studies, where the specific positioning of chlorine atoms at the 6 and 7 positions provides insights into how halogen substitution patterns affect molecular properties. The electron-withdrawing nature of the chlorine substituents enhances electrophilicity at certain positions on the benzofuran ring, creating opportunities for selective chemical modifications and reactions. This reactivity profile makes the compound valuable for investigating reaction mechanisms and developing new synthetic methodologies.
In pharmaceutical research, benzofuran derivatives including 2-(6,7-Dichloro-1-benzofuran-3-yl)acetic acid have been incorporated into drug discovery programs, particularly in the development of compounds targeting various biological pathways. The compound's potential for interaction with biological targets is enhanced by the presence of chlorine atoms, which can increase lipophilicity and provide opportunities for hydrogen bonding with biological macromolecules. Research has demonstrated that such structural modifications can modulate various biological pathways, contributing to the pharmacological effects of related compounds.
Properties
IUPAC Name |
2-(6,7-dichloro-1-benzofuran-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O3/c11-7-2-1-6-5(3-8(13)14)4-15-10(6)9(7)12/h1-2,4H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCDXAMYEQJHCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CO2)CC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzofuran compounds, which this molecule is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.
Mode of Action
It’s worth noting that benzofuran derivatives have been found to exhibit various biological activities, suggesting that they may interact with multiple targets.
Biochemical Analysis
Biochemical Properties
2-(6,7-Dichloro-1-benzofuran-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. These interactions can alter the enzymatic activity, leading to changes in metabolic flux and metabolite levels .
Cellular Effects
2-(6,7-Dichloro-1-benzofuran-3-yl)acetic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to impact the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6,7-Dichloro-1-benzofuran-3-yl)acetic acid can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of 2-(6,7-Dichloro-1-benzofuran-3-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
2-(6,7-Dichloro-1-benzofuran-3-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and function. The compound can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism. These interactions can have significant implications for cellular function and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2-(6,7-Dichloro-1-benzofuran-3-yl)acetic acid within cells and tissues are crucial for its activity and function. The compound can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can influence its activity and effects on cellular processes .
Subcellular Localization
The subcellular localization of 2-(6,7-Dichloro-1-benzofuran-3-yl)acetic acid is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .
Biological Activity
2-(6,7-Dichloro-1-benzofuran-3-yl)acetic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a benzofuran ring with dichloro substituents at positions 6 and 7 and an acetic acid moiety. Its molecular formula is .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 257.09 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of 2-(6,7-Dichloro-1-benzofuran-3-yl)acetic acid is primarily attributed to its interaction with various enzymes and receptors. The presence of chlorine atoms enhances its binding affinity to specific molecular targets, leading to modulation of several biological pathways. Research indicates that this compound may inhibit certain enzymes involved in inflammatory processes and cancer progression.
Anti-inflammatory Effects
Studies have shown that the compound exhibits significant anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a critical role in inflammation.
Anticancer Properties
Preliminary research indicates that 2-(6,7-Dichloro-1-benzofuran-3-yl)acetic acid may possess anticancer activities. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound's IC50 values indicate moderate potency compared to established anticancer agents.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HeLa | 25 |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. In vitro assays revealed that it could reduce HDAC activity significantly, suggesting potential applications in epigenetic therapy.
Comparative Studies
Comparative studies with similar compounds have highlighted the unique biological profile of 2-(6,7-Dichloro-1-benzofuran-3-yl)acetic acid. For instance, when compared to derivatives like 2-(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid and 2-(6,7-Dihydroxy-1-benzofuran-3-yl)acetic acid, the dichloro compound exhibited enhanced lipophilicity and metabolic stability, which may contribute to its superior biological activities.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- In Vivo Models : Animal studies demonstrated that treatment with 2-(6,7-Dichloro-1-benzofuran-3-yl)acetic acid led to reduced tumor growth rates in xenograft models of breast cancer.
- Mechanistic Studies : Further investigations using molecular docking simulations revealed that the compound effectively binds to the active sites of COX enzymes, supporting its role as an anti-inflammatory agent.
- Combination Therapy : In combination with existing chemotherapeutic agents, this compound showed synergistic effects, enhancing overall efficacy against resistant cancer cell lines.
Comparison with Similar Compounds
Key Observations :
- Halogen vs. Alkyl Substituents : Chloro and fluoro groups increase electronegativity and lipophilicity compared to methyl or cyclohexyl groups. This enhances membrane permeability but may reduce aqueous solubility .
- Steric Effects : Bulky substituents like cyclohexyl () or isopropylsulfanyl () disrupt planar stacking, whereas smaller groups (e.g., methyl, chloro) favor tighter crystal packing .
Crystallographic Behavior
- Hydrogen Bonding : Carboxylic acid groups in all analogs form O—H···O hydrogen-bonded dimers, a hallmark of acetic acid derivatives. For example, 2-(6,7-dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid forms centrosymmetric dimers with O···O distances of ~2.65 Å .
- π-π Interactions : Electron-deficient rings (e.g., chloro-substituted) exhibit stronger π-π stacking. In 2-(5-cyclohexyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, furan rings stack with interplanar distances of 3.385 Å .
- Halogen Bonding : Chloro substituents in the 6,7-positions may engage in C–Cl···π or Cl···O interactions, though direct evidence is lacking in the provided data.
Preparation Methods
Starting Materials and Key Intermediates
- The benzofuran ring system with 6,7-dichloro substitution can be synthesized or obtained commercially.
- The acetic acid side chain is introduced via coupling reactions, often involving halogenated benzofuran derivatives and appropriate carboxylating agents or via alkylation.
Coupling Reactions
- Coupling agents such as carbodiimides or other peptide coupling reagents are employed to attach the acetic acid moiety.
- Bases used in the coupling step include a wide range of organic and inorganic bases, such as sodium carbonate, potassium carbonate, sodium hydroxide, triethylamine, diisopropylethylamine, and others.
- Solvents employed span a broad spectrum, including hydrocarbons (e.g., toluene, hexane), ethers (e.g., tetrahydrofuran), esters (e.g., ethyl acetate), polar aprotic solvents (e.g., dimethylformamide, dimethylacetamide), chlorinated solvents (e.g., dichloromethane), ketones (e.g., acetone), nitriles (e.g., acetonitrile), alcohols (e.g., methanol, ethanol), and mixtures thereof.
Representative Synthetic Schemes
- Scheme A and Scheme B (from patent US8080562B2) illustrate multi-step syntheses involving intermediate formation of protected amine derivatives and subsequent coupling to form the target compound.
- Alternative routes involve the formation of amide bonds and subsequent deprotection steps to yield the free acid.
- The synthesis often requires careful control of reaction conditions to minimize side reactions such as dimer formation and racemization.
Process Optimization and Improvements
- Recent processes focus on controlling the formation of critical impurities, such as dimers, which can affect the purity and yield of the final product.
- Racemization control is crucial, especially when the compound is a chiral intermediate in drug synthesis.
- Improved processes aim for fewer steps, safer reagents, economical solvents, and scalability for commercial production.
- Purification techniques, including crystallization, are optimized to isolate specific polymorphs with desirable physical and chemical properties.
Data Table: Summary of Key Reaction Conditions
| Aspect | Details |
|---|---|
| Coupling Agents | Carbodiimides, peptide coupling reagents |
| Bases | Sodium carbonate, potassium carbonate, sodium hydroxide, triethylamine, diisopropylethylamine (DIPEA), etc. |
| Solvents | Hydrocarbons (toluene, hexane), ethers (THF), esters (ethyl acetate), polar aprotic (DMF, DMAc), chlorinated solvents (DCM), ketones (acetone), nitriles (acetonitrile), alcohols (methanol, ethanol) |
| Temperature | Typically ambient to reflux depending on solvent and reaction step |
| Purification | Crystallization, solvent washes, chromatography |
| Impurity Control | Process designed to minimize dimer formation and racemization |
| Yield | Optimized processes report high yields (>70-85%) |
Research Findings and Technical Insights
- The patents and disclosures reviewed highlight that the choice of solvent and base critically influences the reaction outcome, impurity profile, and yield.
- Use of polar aprotic solvents like dimethylacetamide and dimethylformamide facilitates better solubility and reaction rates.
- Organic bases such as DIPEA and triethylamine are preferred for mild reaction conditions and minimal side reactions.
- Crystallization from selected solvents yields distinct polymorphs, which are important for downstream pharmaceutical formulation.
- The processes disclosed emphasize scalability and reproducibility for commercial manufacturing.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(6,7-dichloro-1-benzofuran-3-yl)acetic acid, and how can reaction conditions be optimized for yield and purity?
- Methodology : A common approach involves cyclization of substituted phenols with chloroacetic acid derivatives under acidic or basic conditions. For example, refluxing ethyl 2-(5-cyclohexyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate with potassium hydroxide in methanol/water (1:1), followed by acidification and purification via column chromatography (ethyl acetate), yields the carboxylic acid derivative with ~83% purity . Optimization may include adjusting reaction time, temperature, and stoichiometry of reagents. Monitoring via thin-layer chromatography (TLC) ensures intermediate purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodology :
- IR Spectroscopy : Look for absorption bands at ~1700–1715 cm⁻¹ (C=O stretch of the acetic acid group) and ~3400 cm⁻¹ (O–H stretch of the carboxylic acid) .
- NMR : In NMR, the benzofuran protons (C2-H) typically appear as singlets at δ 7.80 ppm, while methylene protons (C3-CH) resonate at δ 3.63–3.67 ppm. Substituents like chloro groups cause downfield shifts in NMR (e.g., C-Cl carbons at ~125–132 ppm) .
- LC-MS : Use electrospray ionization (ESI) to confirm molecular weight (e.g., m/z 258.10 for the parent ion) and fragmentation patterns .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in 2-(6,7-dichloro-1-benzofuran-3-yl)acetic acid derivatives, and what software tools are recommended?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for determining bond lengths, angles, and intermolecular interactions. For example, the benzofuran core is typically planar (mean deviation <0.01 Å), with intermolecular O–H···O hydrogen bonds forming centrosymmetric dimers in the crystal lattice . Use SHELX programs (e.g., SHELXL for refinement) to model thermal parameters and hydrogen bonding. ORTEP-3 is recommended for visualizing anisotropic displacement ellipsoids .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for benzofuran acetic acid derivatives in pharmacological studies?
- Methodology :
- Substituent Variation : Compare bioactivity of analogs with different substituents (e.g., methylsulfanyl vs. methoxy groups) to assess electronic and steric effects. For instance, cyclohexyl substituents enhance hydrophobic interactions in antimicrobial assays .
- Crystallographic Data : Correlate hydrogen-bonding motifs (e.g., dimerization via O–H···O) with solubility and membrane permeability .
- Computational Modeling : Perform density functional theory (DFT) calculations to map electrostatic potentials and predict binding affinities.
Q. How should researchers address contradictions in experimental data, such as discrepancies in melting points or spectral assignments?
- Methodology :
- Reproducibility Checks : Repeat syntheses under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to rule out moisture/oxygen interference.
- Cross-Validation : Use complementary techniques (e.g., DSC for melting point verification, HSQC NMR for carbon-proton correlation) .
- Impurity Profiling : Employ HPLC with UV/Vis detection to identify by-products (e.g., unreacted starting materials or oxidation by-products) .
Q. What advanced analytical methods validate the purity of this compound in complex matrices (e.g., biological samples)?
- Methodology :
- HPLC-MS/MS : Quantify trace amounts using multiple reaction monitoring (MRM) modes, optimizing collision energy for specific fragments (e.g., m/z 258 → 214 for the dichloro derivative) .
- Isothermal Titration Calorimetry (ITC) : Measure binding constants with target proteins to confirm functional purity .
- Elemental Analysis : Verify C/H/N ratios (e.g., CHClNO requires C 51.19%, H 3.52%) to detect inorganic impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
